MFCD02371085
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Overview
Description
MFCD02371085 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD02371085 involves specific reaction conditions and reagents. Detailed synthetic routes and reaction conditions are crucial for producing this compound with high purity and yield. Industrial production methods may vary, but they generally aim to optimize the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: MFCD02371085 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a significant role in determining the reaction’s outcome.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can have distinct properties and applications, making them valuable in various scientific fields.
Scientific Research Applications
MFCD02371085 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it may serve as a tool for studying specific biological processes. In medicine, it has potential therapeutic applications, while in industry, it can be used in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of MFCD02371085 involves its interaction with specific molecular targets and pathways. Understanding these interactions is crucial for elucidating the compound’s effects and potential applications. The molecular targets and pathways involved can provide insights into its therapeutic and industrial uses.
Comparison with Similar Compounds
Similar Compounds: Several compounds are structurally similar to MFCD02371085. These compounds may share some properties and applications but also have unique characteristics that distinguish them from this compound.
Uniqueness: this compound stands out due to its specific properties and potential applications. Comparing it with similar compounds can highlight its uniqueness and provide a better understanding of its utility in various scientific fields.
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and potential. Further research and exploration of this compound can lead to new discoveries and advancements in various scientific fields.
Properties
IUPAC Name |
(Z)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O5/c1-27-20-7-3-13(10-21(20)28-2)14(12-23)9-16-5-8-19(29-16)17-6-4-15(24(25)26)11-18(17)22/h3-11H,1-2H3/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIXOONTWASOIR-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)/C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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